

# Physicochemical Properties of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Nitrophenyl)-2-oxoethyl acetate

Cat. No.: B1313954

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-(4-Nitrophenyl)-2-oxoethyl acetate**. The information is compiled from various chemical suppliers and databases. This document aims to be a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where this compound is of interest.

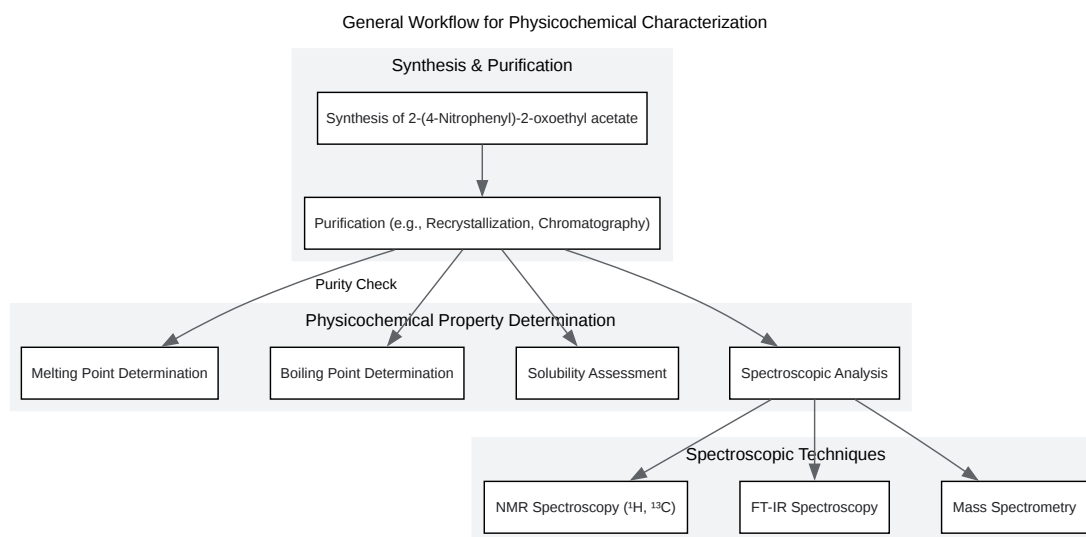
## Core Physicochemical Data

The fundamental physicochemical properties of **2-(4-Nitrophenyl)-2-oxoethyl acetate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>5</sub>	[1][2]
Molecular Weight	223.19 g/mol	[1]
Melting Point	122-124 °C	[1]
Boiling Point	352.3 °C at 760 mmHg	[1]
Density	1.318 g/cm <sup>3</sup>	[1]
Flash Point	163.2 °C	[1]
CAS Number	65921-30-4	[1][2]

## Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of the above physicochemical properties for this specific compound are not readily available in the public domain, standard methodologies for organic compounds would be employed. A general workflow for the characterization of a synthesized organic compound is outlined below.



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**Figure 1:** A generalized workflow for the synthesis and physicochemical characterization of an organic compound.

**Synthesis:** A potential synthetic route involves the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with acetic acid in the presence of a suitable base.

**Melting Point Determination:** The melting point is a crucial indicator of purity. A calibrated melting point apparatus would be used. A small, powdered sample of the purified compound is

packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded.[3]

**Boiling Point Determination:** Due to the high boiling point, distillation under reduced pressure would be the preferred method to avoid decomposition. The temperature at which the liquid boils at a specific, reduced pressure is recorded and can be extrapolated to atmospheric pressure if necessary.[3]

**Solubility Assessment:** Qualitative solubility tests would be performed in a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature. A small amount of the compound is added to a test tube containing the solvent, and the mixture is agitated. The degree of dissolution (soluble, partially soluble, or insoluble) is observed.[4]

**Spectroscopic Analysis:**

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are essential for structural elucidation. A deuterated solvent, such as  $\text{CDCl}_3$ , would be used to dissolve the sample. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For  $^1\text{H}$  NMR, the chemical shifts, integration, and coupling patterns of the protons are analyzed. For  $^{13}\text{C}$  NMR, the chemical shifts of the carbon atoms are determined.[5]
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** The FT-IR spectrum provides information about the functional groups present in the molecule. The sample can be prepared as a KBr pellet or a thin film. The absorption bands corresponding to specific vibrations (e.g.,  $\text{C=O}$ ,  $\text{NO}_2$ ,  $\text{C-O}$ ) are identified.[6]

## Spectral Data

Detailed, experimentally verified spectra for **2-(4-Nitrophenyl)-2-oxoethyl acetate** are not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are as follows:

$^1\text{H}$  NMR (predicted):

- **Aromatic protons (AA'BB' system):** Two doublets in the range of  $\delta$  7.5-8.5 ppm.
- **Methylene protons ( $-\text{CH}_2-$ ):** A singlet around  $\delta$  5.0-5.5 ppm.

- Methyl protons ( $-\text{CH}_3$ ): A singlet around  $\delta$  2.2 ppm.

$^{13}\text{C}$  NMR (predicted):

- Carbonyl carbons (ketone and ester): Peaks in the range of  $\delta$  165-195 ppm.
- Aromatic carbons: Peaks in the range of  $\delta$  120-150 ppm.
- Methylene carbon ( $-\text{CH}_2-$ ): A peak around  $\delta$  65-75 ppm.
- Methyl carbon ( $-\text{CH}_3$ ): A peak around  $\delta$  20-25 ppm.

FT-IR (predicted):

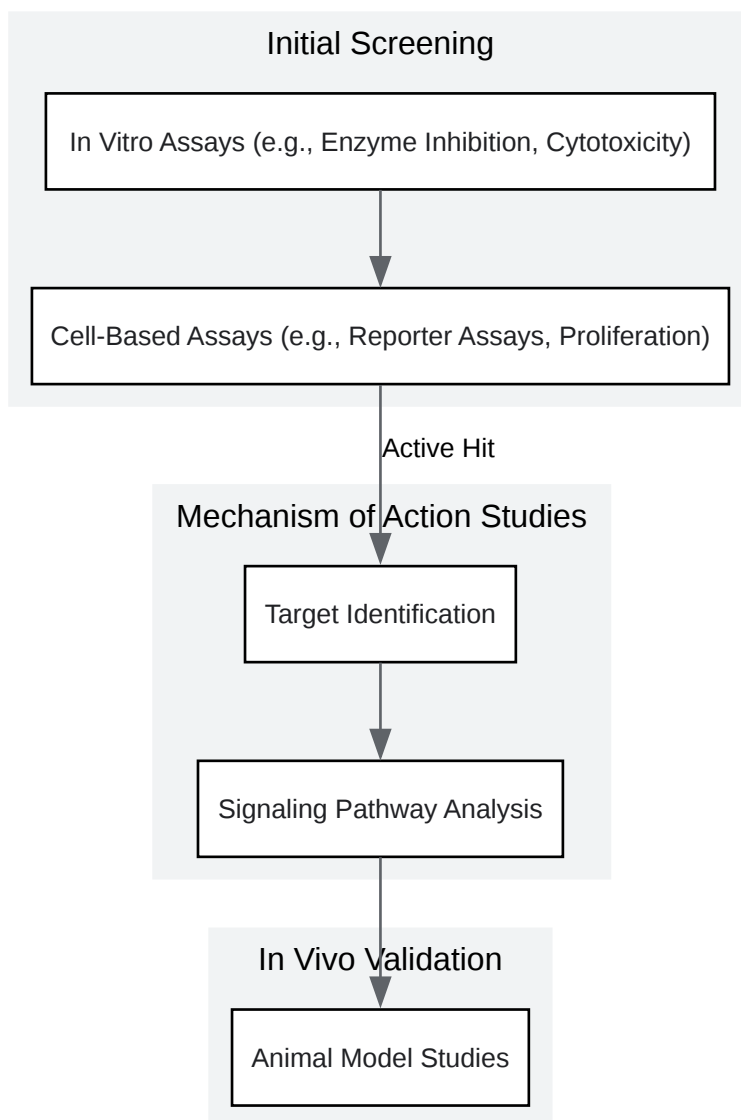
- C=O stretching (ester):  $\sim 1740\text{-}1760\text{ cm}^{-1}$
- C=O stretching (ketone):  $\sim 1690\text{-}1710\text{ cm}^{-1}$
- $\text{NO}_2$  stretching (asymmetric):  $\sim 1510\text{-}1530\text{ cm}^{-1}$
- $\text{NO}_2$  stretching (symmetric):  $\sim 1340\text{-}1360\text{ cm}^{-1}$
- C-O stretching:  $\sim 1200\text{-}1250\text{ cm}^{-1}$

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and signaling pathway involvement of **2-(4-Nitrophenyl)-2-oxoethyl acetate**. While nitro-containing compounds, in general, are known to exhibit a wide range of biological activities, and acetate is a key metabolite, no direct studies on this particular molecule have been identified.

The following diagram illustrates a hypothetical workflow for the preliminary biological evaluation of a novel compound like **2-(4-Nitrophenyl)-2-oxoethyl acetate**.

## Hypothetical Workflow for Biological Evaluation



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**Figure 2:** A simplified, hypothetical workflow for the initial biological screening and mechanism of action studies for a novel compound.

Further research is required to determine if **2-(4-Nitrophenyl)-2-oxoethyl acetate** has any significant biological effects and to elucidate the potential mechanisms involved.

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